molecular formula C14H19ClN4O7 B12800222 3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol CAS No. 7461-56-5

3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol

Cat. No.: B12800222
CAS No.: 7461-56-5
M. Wt: 390.77 g/mol
InChI Key: RMCHIIRYNWWPSZ-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-chloro-N,N-dimethylcyclohexan-1-amine and 2,4,6-trinitrophenol The former is a cyclohexane derivative with a chlorine atom and a dimethylamine group, while the latter is a nitrophenol derivative known for its explosive properties

Preparation Methods

The synthesis of 3-chloro-N,N-dimethylcyclohexan-1-amine typically involves the chlorination of N,N-dimethylcyclohexan-1-amine. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

For the preparation of 2,4,6-trinitrophenol, also known as picric acid, nitration of phenol is performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to ensure safety and yield.

Chemical Reactions Analysis

3-chloro-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Scientific Research Applications

3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. For 2,4,6-trinitrophenol, its explosive properties are due to the rapid decomposition and release of gases upon ignition, which generates a high-pressure shock wave.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N,N-dimethylcyclohexan-1-amine include other chlorinated amines such as 3-chloro-N,N-dimethylpropan-1-amine and 3-chloro-N,N-dimethylbutan-1-amine. These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications.

For 2,4,6-trinitrophenol, similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol. These compounds also possess nitro groups that contribute to their reactivity and potential use as explosives or chemical intermediates.

Properties

CAS No.

7461-56-5

Molecular Formula

C14H19ClN4O7

Molecular Weight

390.77 g/mol

IUPAC Name

3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H16ClN.C6H3N3O7/c1-10(2)8-5-3-4-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,3-6H2,1-2H3;1-2,10H

InChI Key

RMCHIIRYNWWPSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC(C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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